molecular formula C13H25NO B14463515 N,N-Dipropylcyclohexanecarboxamide CAS No. 67013-94-9

N,N-Dipropylcyclohexanecarboxamide

Cat. No.: B14463515
CAS No.: 67013-94-9
M. Wt: 211.34 g/mol
InChI Key: ZUDNLMHWFHBFNC-UHFFFAOYSA-N
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Description

N,N-Dipropylcyclohexanecarboxamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxamide group and two propyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,N-Dipropylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N,N-dipropylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired carboxamide .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using a one-pot process. This involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylcyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dipropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as analgesic or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclohexanecarboxamide: Similar in structure but with methyl groups instead of propyl groups.

    N,N-Diethylcyclohexanecarboxamide: Contains ethyl groups instead of propyl groups.

    N,N-Dibutylcyclohexanecarboxamide: Features butyl groups instead of propyl groups.

Uniqueness

N,N-Dipropylcyclohexanecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of propyl groups can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

67013-94-9

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N,N-dipropylcyclohexanecarboxamide

InChI

InChI=1S/C13H25NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3

InChI Key

ZUDNLMHWFHBFNC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1CCCCC1

Origin of Product

United States

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